molecular formula C10H9NO4S B11500174 [(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetic acid

[(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetic acid

Cat. No.: B11500174
M. Wt: 239.25 g/mol
InChI Key: IKHPOZMORFTFTL-UHFFFAOYSA-N
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Description

[(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetic acid is a heterocyclic compound that contains both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetic acid typically involves the alkylation of 6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one in an alkaline medium. This reaction proceeds regioselectively at the sulfur atom to form sulfanyl derivatives . The reaction conditions often include the use of potassium hydroxide (KOH) and an equimolar amount of aqueous hydrochloric acid (HCl) to complete the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various alkyl and acyl derivatives.

Scientific Research Applications

[(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of furan and pyridine rings, along with the sulfanyl and acetic acid functional groups. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]acetic acid

InChI

InChI=1S/C10H9NO4S/c1-5-2-6-3-15-10(14)8(6)9(11-5)16-4-7(12)13/h2H,3-4H2,1H3,(H,12,13)

InChI Key

IKHPOZMORFTFTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)SCC(=O)O)C(=O)OC2

Origin of Product

United States

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